Kisspeptin-13 is synthesized in various tissues, including the hypothalamus and placenta. It is classified as a neuropeptide and is part of the RFamide peptide family. Its sequence is identified as H-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂, and it has a molecular weight of approximately 1302.4 Da . The compound is known to act as an agonist for the KiSS-1 receptor, which is a G-protein coupled receptor involved in reproductive hormone signaling.
Kisspeptin-13 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides due to its efficiency and ability to yield high-purity products. The synthesis typically involves the following steps:
Kisspeptin-13 has a complex molecular structure characterized by a series of amino acids linked by peptide bonds. The molecular formula for Kisspeptin-13 is C₆₃H₈₃N₁₇O₁₄, indicating it contains:
The three-dimensional conformation of Kisspeptin-13 is critical for its biological activity, as it must properly interact with its receptor to exert its effects on gonadotropin release .
Kisspeptin-13 participates in several biochemical reactions primarily related to its role in reproductive endocrinology. Key reactions include:
The mechanism of action for Kisspeptin-13 primarily involves its interaction with the KiSS-1 receptor on gonadotropic cells in the anterior pituitary gland. Upon binding:
Kisspeptin-13 exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and applications in research .
Kisspeptin-13 has several significant scientific applications:
Kisspeptin-13 (KP-13) demonstrates significant efficacy in enhancing hippocampal-dependent spatial memory processes in rodent models. Research utilizing the Morris Water Maze (MWM) task—a gold standard for assessing spatial learning and memory—reveals that intracerebroventricular (i.c.v.) administration of KP-13 (1.5–2 µg/µL) significantly improves both consolidation (long-term storage) and retrieval (recall) of spatial memories in healthy rats. Animals treated with KP-13 exhibited markedly shorter escape latencies (P<0.05) and reduced path lengths during training sessions compared to saline-treated controls. During probe trials (platform removed), KP-13-treated rats spent significantly more time in the target quadrant and displayed increased platform-crossing events, indicating enhanced spatial memory precision [1] [6].
Mechanistically, these effects are critically dependent on GPR54 (KISS1R) activation. Co-administration of kisspeptin-234 (a GPR54 antagonist) completely abolishes the memory-enhancing effects of KP-13. Furthermore, studies administering KP-13 immediately after training sessions still enhance consolidation, indicating its direct role in post-encoding memory stabilization processes within hippocampal circuits [1] [3].
Table 1: Effects of KP-13 on Spatial Memory Parameters in Rodent Morris Water Maze Studies
KP-13 Dose | Administration Timing | Escape Latency Reduction (%) | Target Quadrant Time Increase (%) | Platform Crossings (Increase) | Key Mechanism |
---|---|---|---|---|---|
1.5 µg/µL | Pre-training | 32%* | 28%* | 3.8 vs 1.9 (Control)* | GPR54 Activation |
2.0 µg/µL | Post-training | 41%* | 35%* | 4.2 vs 2.1 (Control)* | ERK Phosphorylation |
2.0 µg/µL | Pre-training | 38%* | 32%* | 4.0 vs 2.0 (Control)* | GnRH Receptor Involvement |
*Statistically significant (P<0.05) vs control. Data compiled from [1] [3] [6].
KP-13 exhibits potent neuroprotective effects against amyloid-beta (Aβ)-induced cognitive pathology, a hallmark of Alzheimer's disease (AD). In rodent AD models induced by bilateral intra-hippocampal CA1 injection of Aβ1-42 (2 μg/μL), subsequent i.c.v. administration of KP-13 (2 µg/µL) significantly rescues both reference memory (knowledge of platform location) and reversal memory (adapting to relocated platform) deficits in the MWM task. Aβ-injected rats typically show 50-60% longer escape latencies and 40-50% less time in the target quadrant compared to controls; KP-13 treatment normalizes these parameters to near-control levels [1] [6].
Molecular studies reveal KP-13 colocalizes with Aβ plaque-like deposits in human AD brain tissue (e.g., pons region), suggesting a potential endogenous compensatory mechanism. In vitro experiments confirm KP-13 binds directly to Aβ fibrils (particularly Aβ1-42 and Aβ1-40), reducing their neurotoxic effects on human neuronal cells. This binding may physically impede Aβ aggregation or oligomerization. Furthermore, fibrillar Aβ preparations stimulate endogenous KP release from human SH-SY5Y neuroblastoma cells, indicating a feedback loop where Aβ pathology triggers KP-mediated neuroprotection [9].
KP-13's rescue of Aβ-induced deficits is blocked by GPR54 antagonists, confirming receptor dependence. Crucially, KP-13 also mitigates cognitive impairment in streptozotocin (STZ)-induced AD models—which mimic brain insulin resistance—restoring acquisition and retrieval of spatial memory in the MWM task (P=0.034 vs STZ-only). This suggests therapeutic potential across AD subtypes with metabolic components [6] [8].
KP-13 enhances hippocampal synaptic plasticity, the cellular foundation of learning and memory. It potently modulates Long-Term Potentiation (LTP)—a persistent strengthening of synaptic efficacy following high-frequency stimulation—particularly within the dentate gyrus (DG) of the hippocampus. In vivo and ex vivo electrophysiological studies demonstrate that KP-13 administration significantly enhances the magnitude and duration of LTP at perforant path-DG granule cell synapses. This effect involves promotion of excitatory synaptic responses through postsynaptic signaling modulation [1] [10].
Mechanistically, KP-13 activates extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascades within hippocampal neurons. ERK phosphorylation is crucial for synaptic protein synthesis and structural modifications underlying LTP. KP-13 also elevates expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB in the hippocampus, further supporting synaptic strengthening and neuronal survival. Additionally, KP-13 upregulates sirtuin 1 (SIRT1), a protein deacetylase involved in synaptic plasticity and energy metabolism, and c-Jun, a transcription factor regulating neuronal gene expression [5] [10].
Table 2: KP-13 Effects on Key Markers of Hippocampal Plasticity
Molecular Marker | Effect of KP-13 | Functional Significance | Experimental Model |
---|---|---|---|
pERK1/2 | ↑↑ Phosphorylation | Synaptic plasticity, LTP consolidation | Rat hippocampal slices |
BDNF | ↑ Expression | Neuron growth, survival, synaptic modulation | Mouse hippocampus in vivo |
TrkB | ↑ Expression | BDNF receptor signaling | Mouse hippocampus in vivo |
SIRT1 | ↑ Expression | Energy metabolism, synaptic plasticity, neuroprotection | Rat hippocampal tissue |
c-Jun | ↑ Expression | Transcriptional regulation of plasticity genes | Rat hippocampal tissue |
GAPDH | ↑ Expression | Glycolysis, synaptic vesicle cycling | Rat hippocampal tissue |
Data synthesized from [5] [10].
KP-13 directly enhances excitatory neurotransmission in hippocampal circuits through precise postsynaptic mechanisms. Electrophysiological studies in rat brain slices show KP-13 application increases the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in DG granule cells and CA1 pyramidal neurons. This facilitation of excitatory transmission occurs primarily through modulation of postsynaptic ion channels and signaling pathways rather than presynaptic neurotransmitter release [1] [10].
Key mechanisms include:
Importantly, these postsynaptic actions are observed even when KP-13 is applied directly to dendrites, highlighting its localized effects within synaptic compartments. This modulation of excitatory synaptic strength provides a direct cellular correlate for KP-13's enhancement of hippocampal LTP and spatial memory [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7